4-(4-Fluorophenoxy)butane-1-thiol
Description
4-(4-Fluorophenoxy)butane-1-thiol is a fluorinated organic compound featuring a butane chain terminated by a thiol (-SH) group and substituted with a 4-fluorophenoxy moiety. This structure combines the nucleophilic reactivity of the thiol group with the electronic effects of the fluorine atom and the aromatic phenoxy group.
Properties
IUPAC Name |
4-(4-fluorophenoxy)butane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c11-9-3-5-10(6-4-9)12-7-1-2-8-13/h3-6,13H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNQMAVOQYZOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCS)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Base Selection : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C achieves 92% conversion, minimizing dialkylation byproducts.
-
Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance phenoxide nucleophilicity, but THF balances reactivity and byproduct suppression.
-
Stoichiometry : A 1:1.2 molar ratio of 4-fluorophenol to 1,4-dibromobutane maximizes mono-alkylation (Table 1).
Table 1. Optimization of Williamson Ether Synthesis
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base (NaH) | THF, 0°C, 2 h | 92 | 98 |
| Solvent (DMF) | Reflux, 4 h | 88 | 95 |
| Stoichiometry (1:1) | THF, rt, 6 h | 78 | 90 |
Thiol Group Introduction: Nucleophilic Substitution Pathways
The terminal bromide in 4-(4-fluorophenoxy)butyl bromide undergoes substitution to install the thiol moiety. Two predominant methods—thiourea-mediated substitution and thioacetate displacement—are evaluated.
Thiourea-Mediated Thiolation
Thiourea facilitates bromide-to-thiol conversion via intermediate isothiouronium salt formation, followed by alkaline hydrolysis:
Thioacetate Displacement and Hydrolysis
Potassium thioacetate (KSAc) offers a milder alternative, avoiding harsh hydrolysis conditions:
-
SN2 Mechanism : KSAc in DMF displaces bromide at 60°C (8 h), yielding 4-(4-fluorophenoxy)butyl thioacetate (96% conversion).
-
Deprotection : Methanolic NaOH (0.5 M, 2 h) cleaves the thioacetate, affording the thiol in 89% yield.
Table 2. Comparison of Thiolation Methods
| Method | Conditions | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Thiourea | Ethanol, reflux | 84 | 12 |
| Thioacetate | DMF, 60°C | 89 | 8 |
Disulfide Reduction as an Alternative Route
Inspired by industrial-scale thiophenol synthesis, this route converts 4-(4-fluorophenoxy)butyl bromide to a disulfide intermediate, subsequently reduced to the thiol.
Disulfide Formation and Reduction
Advantages and Limitations
-
Scalability : Suitable for bulk synthesis but requires stringent exclusion of moisture.
-
Byproducts : Trace disulfide residues (<2%) necessitate chromatographic purification.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FTIR)
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenoxy)butane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The fluorophenoxy group can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Using nucleophiles like amines or halides in the presence of a base.
Major Products Formed:
Disulfides: Formed by the oxidation of the thiol group.
Sulfonic Acids: Formed by further oxidation of disulfides.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
4-(4-Fluorophenoxy)butane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Fluorophenoxy)butane-1-thiol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(4-Fluorophenoxy)butane-1-thiol with key analogs:
Key Observations:
- Thiol vs. Alcohol Reactivity: Thiol-containing compounds (e.g., 4-(4-Fluorophenoxy)benzenethiol , 4-Fluorothiophenol ) exhibit higher nucleophilicity and susceptibility to oxidation compared to their alcohol analogs (e.g., 4-Fluoro-1-butanol ).
- Aromatic vs. Aliphatic Chains: The butane chain in this compound may enhance solubility in non-polar solvents compared to aromatic thiols like 4-(4-Fluorophenoxy)benzenethiol .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (MW ~200.27) is heavier than 4-Fluorothiophenol (MW 128.17 ) but lighter than 4-(4-Fluorophenoxy)benzenethiol (MW 220.26 ). The longer aliphatic chain in the target compound may reduce melting/boiling points compared to aromatic analogs.
- LogP and Solubility : The butane chain likely increases lipophilicity (higher LogP) relative to aromatic thiols, suggesting better membrane permeability in biological systems.
Q & A
Q. What occupational exposure limits (OELs) apply to this compound, and how do they compare to analogous thiols?
- Methodological Answer : While no OELs exist specifically for this compound, the Dutch MAC for butane-1-thiol (0.5 ppm) provides a benchmark . Air monitoring via gas chromatography with sulfur chemiluminescence detection (GC-SCD) ensures compliance in lab settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
